N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine
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Overview
Description
N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine: is an organic compound that belongs to the class of diamines It is characterized by the presence of an isopropyl group and a 4-methylbenzyl group attached to the nitrogen atoms of an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions include:
Temperature: Typically around 50-70°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or isopropyl moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.
Major Products:
Oxidation Products: Amine oxides
Reduction Products: Secondary amines
Substitution Products: Halogenated derivatives
Scientific Research Applications
Chemistry: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may be employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
- N1-Isopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine
- N1-Isopropyl-N1-(4-chlorobenzyl)ethane-1,2-diamine
- N1-Isopropyl-N1-(4-fluorobenzyl)ethane-1,2-diamine
Comparison: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine is unique due to the presence of the 4-methylbenzyl group, which may impart distinct chemical and biological properties compared to its analogs. For example, the 4-methoxybenzyl analog may exhibit different reactivity and biological activity due to the electron-donating methoxy group. Similarly, the 4-chloro and 4-fluoro analogs may have altered properties due to the presence of halogen atoms.
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-11(2)15(9-8-14)10-13-6-4-12(3)5-7-13/h4-7,11H,8-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDJTEZCXJQMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCN)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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